Floionolic acid

Description

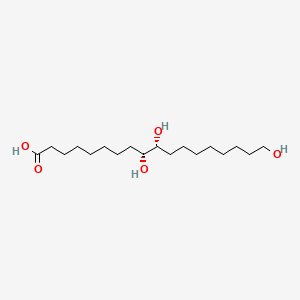

Structure

2D Structure

Properties

IUPAC Name |

(9R,10R)-9,10,18-trihydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISFHODBOQNZAG-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCO)CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219810 | |

| Record name | Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17705-68-9, 583-86-8, 36700-37-5 | |

| Record name | Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17705-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloionolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloionolic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017705689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloionolic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOIONOLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RFM36A18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHLOIONOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA1534ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHLOIONOLIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK56M2855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Linoleic Acid Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Linoleic acid (18:2), an omega-6 polyunsaturated fatty acid, is a principal component of membrane lipids and seed oils in plants, playing a crucial role in plant physiology and human nutrition. Its synthesis is a meticulously regulated process, primarily occurring in the endoplasmic reticulum through the desaturation of oleic acid (18:1). This guide provides a comprehensive technical overview of the core linoleic acid biosynthesis pathway in plants, its regulation, and the key experimental methodologies employed in its study. Quantitative data on fatty acid composition and enzyme characteristics are presented for comparative analysis, and detailed diagrams visualize the biochemical and regulatory networks. This document is intended to serve as a foundational resource for researchers engaged in plant lipid biochemistry, crop improvement, and the development of novel therapeutic agents.

The Core Biosynthesis Pathway

The synthesis of linoleic acid in plants is a two-step process that begins with the formation of oleic acid. The key transformation from a monounsaturated to a polyunsaturated fatty acid is catalyzed by the enzyme Fatty Acid Desaturase 2 (FAD2).

Step 1: Synthesis of Oleic Acid (18:1)

Fatty acid synthesis de novo occurs in the plastids. The process starts with acetyl-CoA and through a series of reactions catalyzed by the fatty acid synthase (FAS) complex, results in the production of palmitic acid (16:0) and stearic acid (18:0), which are bound to an acyl-carrier protein (ACP). Stearoyl-ACP is then desaturated by the soluble enzyme stearoyl-ACP desaturase (SAD) to form oleoyl-ACP.[1][2] The oleoyl-ACP is subsequently hydrolyzed, and oleic acid is exported to the cytoplasm where it is esterified to coenzyme A to form oleoyl-CoA.[3]

Step 2: Conversion of Oleic Acid to Linoleic Acid (18:2)

The conversion of oleic acid to linoleic acid is the pivotal step in this pathway and predominantly occurs in the endoplasmic reticulum (ER).[2][4] Oleoyl-CoA is incorporated into phosphatidylcholine (PC), which serves as the primary substrate for the desaturation reaction.[5][6] The integral membrane enzyme, Fatty Acid Desaturase 2 (FAD2) , introduces a second double bond at the ∆12 position of the oleoyl group esterified to PC, yielding a linoleoyl-group.[1][7][8]

A parallel pathway for linoleic acid synthesis also exists within the plastids, where the enzyme FAD6 desaturates oleic acid esterified to chloroplast lipids. However, for the bulk of linoleic acid destined for storage in seed oils, the ER-localized FAD2 pathway is the major contributor.[2][4]

The enzyme phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) plays a crucial role in channeling oleic acid into PC for desaturation and moving the newly synthesized linoleic acid back to the diacylglycerol (DAG) pool for triacylglycerol (TAG) assembly.[9][10][11] This reversible reaction ensures an efficient flux of fatty acids through the desaturation pathway.[9][10]

Mandatory Visualization: Linoleic Acid Biosynthesis Pathway

Caption: Core pathway of linoleic acid synthesis in plants.

Regulation of the Linoleic Acid Biosynthesis Pathway

The synthesis of linoleic acid is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant.

Transcriptional Regulation

The expression of the FAD2 gene is a primary point of control. Several cis-regulatory elements have been identified in the promoter and intron regions of FAD2 genes that are targeted by various transcription factors.[2][4]

-

Developmental Regulation: FAD2 expression is often spatially and temporally regulated. For instance, some isoforms of FAD2 are specifically and highly expressed during seed development to ensure the accumulation of linoleic acid in storage oils.[2][4]

-

Hormonal Regulation: The plant hormone abscisic acid (ABA) has been shown to regulate FAD2 expression during seed development.[4]

-

Transcription Factors: GATA and GT family transcription factors have been shown to interact with the promoters of FAD2 genes in Brassica napus, indicating their role in modulating gene expression.[12]

Post-Transcriptional and Post-Translational Regulation

-

Temperature: Low temperatures generally lead to an increase in the expression of FAD2 and consequently, a higher proportion of linoleic acid in membranes to maintain fluidity.[2][13] Conversely, high temperatures can decrease the stability and abundance of the FAD2 protein.[2]

-

Oxygen: As a desaturase, FAD2 requires molecular oxygen as a substrate. The availability of oxygen can therefore be a limiting factor for its activity.[14][15]

-

Light: Light can influence fatty acid desaturation, with a light-dependent increase in polyunsaturated fatty acids observed in photosynthetic tissues.[2]

-

Wounding and Pathogen Attack: The expression of FAD2 can be induced in response to wounding, suggesting a role for linoleic acid-derived signaling molecules in plant defense.[2][4]

Mandatory Visualization: Regulation of FAD2 Expression

Caption: Regulatory network of FAD2 expression and activity.

Quantitative Data on Linoleic Acid Biosynthesis

Table 1: Linoleic Acid Content in Seeds of Various Plant Species

| Plant Species | Common Name | Linoleic Acid (mg/g of seed) | Linoleic Acid (% of total fatty acids) | Reference(s) |

| Sesamum indicum | Sesame | 16.00 | ~40-50% | [16] |

| Perilla frutescens | Perilla | 5.80 | 12.4-18.5% | [16][17] |

| Helianthus annuus | Sunflower | 2.84 (oil) | ~55-75% | [17][18] |

| Glycine max | Soybean | 2.70 (oil) | ~50-55% | [17][19] |

| Linum usitatissimum | Flaxseed | - | ~15-20% | [19][20] |

| Brassica napus | Rapeseed/Canola | - | ~18-22% | [19] |

| Arachis hypogaea | Peanut | - | ~15-40% | [8][19] |

| Gossypium hirsutum | Cotton | - | ~50-55% | [19] |

Note: Values can vary significantly based on cultivar, growing conditions, and analytical methods.

Table 2: Kinetic Parameters of FAD2 Enzymes

| Enzyme Source | Expression System | Substrate | Product | Activity/Conversion Rate | Reference(s) |

| Glycine max FAD2-1 | Yeast | Oleic Acid (18:1) | Linoleic Acid (18:2) | High conversion | [21] |

| Perilla frutescens FAD2 | Yeast | Oleic Acid (18:1) | Linoleic Acid (18:2) | Moderate conversion | [21] |

| Oryza sativa FAD2 | Yeast | Oleic Acid (18:1) | Linoleic Acid (18:2) | Low conversion | [21] |

Experimental Protocols

Protocol for Total Lipid Extraction from Plant Leaf Tissue

This protocol is adapted from established methods to ensure the inactivation of lipolytic enzymes and efficient extraction of a broad range of lipids.[5][22][23]

Materials:

-

Plant leaf tissue

-

Isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

Methanol

-

1 M KCl

-

Water (HPLC grade)

-

Glass tubes with Teflon-lined screw caps (50 mL)

-

Heating block or water bath at 75°C

-

Shaking incubator

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen or argon gas stream

Procedure:

-

Harvest and Inactivate: Immediately after harvesting, immerse 1-5 leaves (approx. 100-500 mg fresh weight) into a glass tube containing 3 mL of pre-heated (75°C) isopropanol with 0.01% BHT. This step is critical to inactivate phospholipases.[5]

-

Incubation: Continue to heat the sample at 75°C for 15 minutes.

-

Initial Extraction: Cool the tube to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly.

-

Agitation: Place the tube in a shaking incubator at room temperature for 1 hour to facilitate extraction.

-

Second Extraction: Add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT. Shake for an additional 30 minutes.

-

Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases and pellet the tissue debris.

-

Collect Lipid Extract: Using a glass Pasteur pipette, carefully transfer the lower chloroform phase containing the lipids to a new clean glass tube.

-

Re-extraction (Optional but Recommended): Add another 4 mL of chloroform:methanol (2:1) to the plant debris, vortex, shake for 30 minutes, centrifuge, and combine the lower phase with the first extract. Repeat until the tissue appears white.

-

Washing: To remove non-lipid contaminants, add 1 mL of 1 M KCl to the combined extract. Vortex, centrifuge, and discard the upper aqueous phase. Repeat the wash with 2 mL of water.[23]

-

Drying and Storage: Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen or argon. Resuspend the lipid film in a known volume of chloroform and store at -20°C or -80°C under an inert atmosphere.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

This protocol describes the derivatization of fatty acids to their more volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS).[16][24]

Materials:

-

Dried lipid extract (from Protocol 4.1)

-

Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (BF3-methanol, 14%)

-

Hexane or Heptane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials with inserts and caps

-

Heating block at 80-100°C

-

GC-MS system with a suitable capillary column (e.g., a wax or biscyanopropyl phase column)

Procedure:

-

Sample Preparation: Transfer a known aliquot of the lipid extract (containing approx. 1-5 mg of lipid) to a clean glass tube with a Teflon-lined cap. Evaporate the solvent under nitrogen.

-

Methylation: Add 2 mL of methanolic HCl or BF3-methanol to the dried lipid sample. Cap the tube tightly.

-

Incubation: Heat the reaction mixture at 80-100°C for 1-2 hours.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (or heptane). Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 1000 x g for 5 minutes. The FAMEs will be in the upper organic (hexane) phase.

-

Collect FAMEs: Carefully transfer the upper hexane layer to a new tube.

-

Washing and Drying: Wash the hexane phase with 1 mL of saturated NaCl solution to remove residual acid. Transfer the hexane phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any remaining water.

-

Sample for GC-MS: Transfer the final dried hexane solution containing the FAMEs to a GC vial.

-

GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system. A typical oven temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 240°C), and holds for a period to ensure all FAMEs are eluted. Mass spectra are collected, and individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards and library data. Quantification is achieved by comparing peak areas to those of an internal standard added before the methylation step.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of FAD2 Gene Expression

This protocol provides a framework for quantifying the transcript levels of the FAD2 gene relative to a stable reference gene.[2][3][4]

Materials:

-

Plant tissue of interest

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

-

DNase I

-

cDNA synthesis kit (e.g., using reverse transcriptase)

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for FAD2 and a reference gene (e.g., Actin or Ubiquitin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit or a TRIzol-based method, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

-

Primer Design and Validation: Design primers for the FAD2 gene and a stable reference gene. Primers should typically amplify a product of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water. Set up reactions in triplicate for each sample and gene.

-

qRT-PCR Run: Run the plate on a qRT-PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of the FAD2 gene using the ΔΔCq method, normalizing to the expression of the reference gene.

Mandatory Visualization: Experimental Workflow for Linoleic Acid Analysis

Caption: Workflow for analyzing linoleic acid content and FAD2 expression.

Conclusion and Future Directions

The biosynthesis of linoleic acid in plants is a well-characterized yet complex pathway, with FAD2 serving as the central enzyme. Its regulation at transcriptional and post-translational levels allows plants to modulate their lipid composition in response to a variety of internal and external cues. The experimental protocols detailed herein provide a robust framework for investigating this pathway. Future research will likely focus on elucidating the intricate protein-protein interaction networks that modulate desaturase activity, further defining the upstream signaling cascades that control FAD2 expression, and leveraging this knowledge for the targeted engineering of oilseed crops with enhanced nutritional profiles and industrial applications. The development of high-oleic acid oils through the downregulation of FAD2 is a prime example of the successful application of this fundamental knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 3. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 6. Phosphatidylcholine:diacylglycerol cholinephosphotransferase’s unique regulation of castor bean oil quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the Novel FAD2 Gene Regulating Oleic Acid Accumulation in Peanut Seeds with Different Maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phosphatidylcholine diacylglycerol cholinephosphotransferase is required for efficient hydroxy fatty acid accumulation in transgenic Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Phosphatidylcholine Diacylglycerol Cholinephosphotransferase Is Required for Efficient Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Temperature and oxygen regulation of microsomal oleate desaturase (FAD2) from sunflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Temperature and oxygen regulation of oleate desaturation in developing sunflower (Helianthus annuus) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. thepaleodiet.com [thepaleodiet.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. aocs.org [aocs.org]

- 24. gcms.cz [gcms.cz]

discovery and history of linoleic acid

An In-depth Technical Guide on the Discovery and History of Linoleic Acid

This guide provides a comprehensive overview of the pivotal moments and scientific endeavors that led to the discovery of linoleic acid and the understanding of its essential role in nutrition and metabolism. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the historical experiments, analytical techniques, and the evolution of our knowledge of this critical fatty acid.

Early History and Discovery

The journey to understanding linoleic acid began in the mid-19th century with the initial isolation of this polyunsaturated fatty acid. However, its significance as an essential nutrient would not be realized for nearly a century.

In 1844 , F. Sacc, working in the renowned laboratory of Justus von Liebig, first isolated linoleic acid from linseed oil.[1] The name "linoleic" itself is derived from the Latin "linum" (flax) and "oleum" (oil), reflecting its source.[1] Forty-two years later, in 1886 , K. Peters made a crucial breakthrough by determining that linoleic acid possesses two double bonds, a key feature of its chemical structure.[1]

The early 20th century was marked by a prevailing scientific view that dietary fats served merely as a source of energy and fat-soluble vitamins.[2][3] It was widely believed that fatty acids were not essential nutrients because the body could synthesize them from carbohydrates.[2][3] This paradigm began to shift with the groundbreaking work of George and Mildred Burr.

The Seminal Experiments of Burr and Burr

In a series of meticulously conducted experiments in 1929 and 1930 , George and Mildred Burr at the University of Minnesota challenged the established nutritional dogma.[1][2][4][5][6] Their research, published in the Journal of Biological Chemistry, demonstrated conclusively that certain fatty acids are essential for health.[1][2][4][6]

Experimental Protocol: Induction of Essential Fatty Acid Deficiency

The Burrs developed a novel experimental model to induce what they termed a "new deficiency disease" in rats by feeding them a diet rigorously stripped of fat.[1][2]

Experimental Animals: The studies were conducted on rats.

Diet Composition: The fat-free diet was meticulously prepared to exclude any traces of lipids. While the exact detailed composition from the original papers is not fully available in the immediate search results, descriptions from secondary sources indicate it consisted of highly purified components:

-

Carbohydrate Source: Sucrose, which was repurified to remove any potential lipid contaminants.[1]

-

Protein Source: Casein, also repurified.[1]

-

Supplements: The diet was supplemented with purified salts and all known vitamins at the time to prevent other nutritional deficiencies.[1][4]

Control Group: A control group of rats received the same diet supplemented with a source of fat, such as lard.

Observation Period: The rats were maintained on these diets for several months, during which their health and growth were closely monitored.[1][4]

Key Findings: The "Fat Deficiency Disease"

Rats on the fat-free diet developed a consistent and severe set of symptoms, which the Burrs characterized as a new deficiency disease:[1][4]

-

Dermatological Effects: Scaly skin, inflamed tails with ridges, reddened and sometimes swollen hind paws, and dandruff in the fur.[1][4]

-

Growth Retardation: A noticeable stunting of growth compared to the control group.

-

General Health Decline: Hair loss around the face and throat, appearance of sores, weight loss, and eventual death within three to four months of weight loss.[1][4]

-

Metabolic and Physiological Abnormalities: Increased transepidermal water loss.[7]

Early Methods of Isolation and Characterization

The ability to isolate and characterize fatty acids was fundamental to these discoveries. The techniques available in the early 20th century were laborious and relied on the physical and chemical properties of the molecules.

Isolation of Linoleic Acid

-

Saponification: The initial step involved the hydrolysis of fats and oils (triglycerides) using an alkali, such as potassium hydroxide, to produce glycerol and a mixture of fatty acid salts (soaps).

-

Acidification: The soap mixture was then acidified to liberate the free fatty acids.

-

Lead-Salt Precipitation: A key separation technique of the era was the lead-salt precipitation method. This process exploited the differential solubility of the lead salts of saturated and unsaturated fatty acids in alcohol. The lead salts of saturated fatty acids are less soluble and would precipitate out, allowing for the separation of the more soluble unsaturated fatty acid lead salts.

-

Low-Temperature Crystallization: This technique, refined by researchers like T.P. Hilditch, involved dissolving the fatty acid mixture in a solvent like acetone and then cooling it to very low temperatures. Saturated fatty acids, having higher melting points, would crystallize and could be removed by filtration, thereby concentrating the unsaturated fatty acids like linoleic acid in the filtrate.[8]

-

Fractional Distillation: The methyl esters of fatty acids were prepared and then separated based on their boiling points through fractional distillation under reduced pressure. This method was particularly useful for separating fatty acids of different chain lengths.

Characterization of Linoleic Acid

-

Iodine Value: This was a critical method for determining the degree of unsaturation of a fatty acid. The iodine value is defined as the grams of iodine absorbed by 100 grams of fat or oil.[9] A higher iodine value indicates a greater number of double bonds.

-

Saponification Value: This value is the number of milligrams of potassium hydroxide required to saponify one gram of fat.[9] It is inversely proportional to the average molecular weight of the fatty acids in the fat.[9]

Elucidation of Structure and Synthesis

Following the establishment of its essentiality, the precise chemical structure of linoleic acid was determined in 1939 by T. P. Hilditch and his colleagues.[1] This was a significant step in understanding its biological function. A decade later, in 1950 , the first successful chemical synthesis of linoleic acid was achieved by R. A. Raphael and F. Sondheimer, further confirming its structure.[1]

Metabolic Pathways and Biological Significance

Subsequent research focused on understanding why linoleic acid is essential. It was discovered that mammals lack the enzymes necessary to introduce double bonds at the n-6 position of fatty acids, making dietary intake of linoleic acid obligatory.

Conversion to Arachidonic Acid and Eicosanoids

A pivotal discovery was that linoleic acid is the metabolic precursor to arachidonic acid (AA). This conversion involves a series of desaturation and elongation reactions. Arachidonic acid is then a key substrate for the synthesis of a large family of signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are crucial regulators of inflammation, blood clotting, immune responses, and many other physiological processes.

The simplified metabolic pathway from linoleic acid to key eicosanoids is as follows:

Quantitative Data from Early Studies

| Parameter | Fat-Free Diet | Fat-Free Diet + Saturated Fats | Fat-Free Diet + Linoleic Acid |

| Growth Rate | Severely stunted | No improvement | Resumed normal growth |

| Skin Condition | Scaly, inflamed, dandruff | No improvement | Symptoms resolved |

| Tail Appearance | Ridged and inflamed | No improvement | Healed |

| General Health | Weight loss, sores, eventual death | No improvement | Recovery and improved health |

Experimental Workflow

The logical flow of the seminal experiments that established the essentiality of linoleic acid can be visualized as follows:

Conclusion

The discovery of linoleic acid as an essential fatty acid by George and Mildred Burr was a paradigm-shifting event in the field of nutrition and biochemistry. Their rigorous experimental approach overturned the prevailing scientific consensus and laid the foundation for our modern understanding of the critical roles of polyunsaturated fatty acids in health and disease. The historical methods of isolation and characterization, though cumbersome by today's standards, were instrumental in these early discoveries. The subsequent elucidation of the metabolic pathways involving linoleic acid and its conversion to potent signaling molecules like eicosanoids has opened up vast areas of research, with profound implications for drug development and the management of inflammatory and cardiovascular diseases.

References

- 1. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Precision Nutrition and Omega-3 Polyunsaturated Fatty Acids: A Case for Personalized Supplementation Approaches for the Prevention and Management of Human Diseases [mdpi.com]

- 6. Essential fatty acids: the work of George and Mildred Burr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ebm-journal.org [ebm-journal.org]

- 8. aocs.org [aocs.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an essential nutrient for humans and a precursor to a wide array of signaling molecules.[1][2] Its physical and chemical characteristics are fundamental to its biological roles and its utility in various industrial applications, including the formulation of pharmaceuticals and nutritional supplements. This guide provides a comprehensive overview of the core physical and chemical properties of linoleic acid, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physical Properties of Linoleic Acid

Linoleic acid is a colorless to pale yellow oily liquid at room temperature.[3][4][5] It is virtually insoluble in water but soluble in many organic solvents.[1][3] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₂ | [3][4][6][7][8] |

| Molar Mass | 280.45 g/mol | [1][3][4][7] |

| Melting Point | -5 to -12 °C (23 to 10 °F) | [1][3][4][6][7][9] |

| Boiling Point | 229-230 °C (444-446 °F) at 16 mmHg | [1][10][3][4][6][8][9] |

| Density | ~0.902 g/cm³ at 20 °C | [1][4][6][7] |

| Refractive Index (n_D²⁰) | ~1.466 - 1.470 | [4][8][9] |

| Solubility in Water | ~0.139 - 1.59 mg/L | [1][10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform, and dimethylformamide. | [1][10][11][12] |

Chemical Properties of Linoleic Acid

The chemical reactivity of linoleic acid is largely dictated by its carboxyl group and the two cis double bonds in its acyl chain. It is susceptible to oxidation, particularly at the bis-allylic position between the double bonds, and can undergo hydrogenation and esterification reactions.

| Property | Value/Description | References |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid | [10] |

| Acidity (pKa) | 4.77 - 9.24 | [10][13] |

| Oxidation | Prone to autoxidation, forming hydroperoxides and other oxidized metabolites (e.g., 9-HODE, 13-HODE). | [1][14][15][16] |

| Hydrogenation | Can be hydrogenated to form oleic acid (monounsaturated) and stearic acid (saturated). | [17][18] |

| Esterification | The carboxyl group readily forms esters with alcohols. | [1] |

Experimental Protocols

Determination of Melting Point (Capillary Slip Method - AOCS Official Method Cc 3-25)

This method determines the slip point, which is the temperature at which a column of fat in an open capillary tube begins to rise when heated in a controlled manner.[10][19]

Apparatus:

-

Melting point capillary tubes (1 mm internal diameter)

-

Thermometer with 0.1 °C divisions

-

600 mL beaker

-

Heating apparatus with controlled temperature regulation

Procedure:

-

Melt the linoleic acid sample and filter to remove any impurities.

-

Dip three clean capillary tubes into the molten sample, allowing the liquid to rise to a height of approximately 10 mm.

-

Solidify the fat by chilling the tubes in a refrigerator at 4-10 °C for 16 hours.

-

Attach the capillary tubes to a thermometer using a rubber band, ensuring the bottom of the sample is level with the thermometer bulb.

-

Suspend the thermometer in a beaker of distilled water, with the bottom of the sample approximately 30 mm below the water surface.

-

Heat the water bath slowly, at a rate of approximately 1 °C per minute.

-

As the melting point is approached, reduce the heating rate to 0.5 °C per minute.

-

The slip melting point is the temperature at which the column of linoleic acid begins to rise in the capillary tube. Record the temperature to the nearest 0.1 °C.

-

The final reported value is the average of the three determinations.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is a standard method for the quantitative analysis of fatty acids. The fatty acids are first converted to their volatile methyl esters (FAMEs) before injection into the GC.[1][18][20][21][22]

1. Lipid Extraction and Transesterification to FAMEs:

-

Lipid Extraction: Extract lipids from the sample using a solvent mixture such as n-hexane/isopropanol (3:2, v/v).[20]

-

Transesterification:

-

To the extracted lipid, add a solution of sodium methoxide in methanol and heat to convert the fatty acids to their methyl esters.[6]

-

Neutralize the reaction with an acid (e.g., glacial acetic acid) and extract the FAMEs with hexane.[6]

-

Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent.[6]

-

Redissolve the FAMEs in a small volume of hexane for GC analysis.[6]

-

2. Gas Chromatography Analysis:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar column).[1]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature program is used to separate the different FAMEs. This typically involves an initial hold at a lower temperature, followed by a gradual increase to a final temperature.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

-

Identification and Quantification: Identify the linoleic acid methyl ester peak by comparing its retention time to that of a known standard. Quantify the amount of linoleic acid by comparing the peak area to that of an internal standard.[18]

Signaling Pathways and Logical Relationships

Linoleic acid is a key player in several important biological signaling pathways. It can be metabolized to arachidonic acid, which is a precursor to a large family of inflammatory mediators called eicosanoids. Linoleic acid and its metabolites can also act as signaling molecules themselves by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

Linoleic Acid Metabolism to Eicosanoids

The conversion of linoleic acid to various eicosanoids is a multi-step enzymatic process.

Caption: Metabolic pathway of linoleic acid to arachidonic acid and eicosanoids.

Linoleic Acid Activation of PPARα

Linoleic acid and its derivatives can directly bind to and activate PPARα, a nuclear receptor that regulates genes involved in lipid metabolism.

Caption: Activation of PPARα by linoleic acid leading to gene transcription.

Experimental Workflow for Studying Linoleic Acid Oxidation

A typical workflow to investigate the oxidation of linoleic acid involves controlled oxidation followed by analysis of the products.

Caption: Workflow for the analysis of linoleic acid oxidation products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 4. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. aocs.org [aocs.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. library.aocs.org [library.aocs.org]

- 13. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aocs.org [aocs.org]

- 17. eclass.hua.gr [eclass.hua.gr]

- 18. Analysis of fatty acid composition by gas chromatography [bio-protocol.org]

- 19. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. static.igem.org [static.igem.org]

- 22. web.vscht.cz [web.vscht.cz]

The Pivotal Role of Linoleic Acid in the Architecture and Function of Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an indispensable component of cellular membranes, playing a multifaceted role that extends far beyond its basic structural capacity. As an essential fatty acid, it cannot be synthesized de novo by mammals and must be obtained from dietary sources. Its incorporation into the phospholipids of cellular membranes profoundly influences their biophysical properties, including fluidity, permeability, and thickness. Furthermore, linoleic acid serves as a critical precursor to a cascade of potent signaling molecules, the eicosanoids, which are integral to a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological roles of linoleic acid within cell membranes, detailing its structural significance, its function as a signaling hub, and the experimental methodologies employed to elucidate its complex functions.

I. Structural and Biophysical Impact of Linoleic Acid on Cell Membranes

The presence of two cis double bonds in the acyl chain of linoleic acid introduces significant kinks, preventing the tight packing of phospholipids and thereby increasing membrane fluidity.[1] This fluidity is crucial for the proper functioning of membrane-embedded proteins, including receptors, enzymes, and ion channels, by allowing their lateral diffusion and conformational changes necessary for their activity.[2]

A. Influence on Membrane Fluidity

The incorporation of linoleic acid into membrane phospholipids disrupts the ordered arrangement of saturated fatty acids, leading to a more fluid and dynamic membrane environment. This effect is particularly important in adapting to changes in temperature, as an increase in unsaturated fatty acids helps maintain membrane fluidity at lower temperatures.[1]

B. Modulation of Membrane Permeability and Thickness

The altered packing of phospholipids due to linoleic acid also affects the permeability and thickness of the cell membrane. While increased fluidity can lead to a modest increase in the permeability to small molecules, the precise quantitative impact is complex and depends on the overall lipid composition of the membrane.[3][4] Molecular dynamics simulations have suggested that the inclusion of polyunsaturated fatty acids like linoleic acid can lead to a decrease in bilayer thickness.[5]

Table 1: Quantitative Data on the Abundance of Linoleic Acid in Various Cell Membranes

| Cell/Tissue Type | Membrane Fraction | Linoleic Acid (% of total fatty acids) | Reference(s) |

| Human Erythrocyte | Plasma Membrane | 8.8 - 12.5 | [3][6] |

| Rat Liver | Microsomes | 20.1 | [7] |

| Rat Liver | Mitochondria | 22.4 | [7] |

| Pig Heart | Inner Mitochondrial Membrane | High degree of unsaturation, C18 acids | [8] |

| Human Testicular Tissue (Normal) | Total Tissue | Lower than Carcinoma | [9] |

| Human Testicular Tissue (Normal) | Mitochondrial Fraction | Higher than Carcinoma | [9] |

| Human Reconstructed Adipose Tissue | Total Lipids | 0.9% | [10] |

| Human Reconstructed Adipose Tissue | Phospholipids | Significantly lower than native tissue | [10] |

II. Linoleic Acid as a Precursor to Bioactive Signaling Molecules

Beyond its structural role, linoleic acid is a key player in cellular signaling, primarily through its conversion to arachidonic acid (AA). This conversion is the initial step in the synthesis of eicosanoids, a diverse family of signaling molecules that includes prostaglandins and leukotrienes.

A. The Arachidonic Acid Cascade

Linoleic acid is metabolized to arachidonic acid through a series of desaturation and elongation reactions.[11] Once formed, arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 and can then be metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins and thromboxanes, which are involved in processes such as inflammation, blood clotting, and pain.[5][12]

-

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins, which are key mediators of inflammation and immune responses.[13][14]

Figure 1: Metabolic pathway of linoleic acid to eicosanoids.

III. Linoleic Acid and Oxidative Stress in Cell Membranes

The double bonds in linoleic acid make it particularly susceptible to oxidation by reactive oxygen species (ROS).[15] This process, known as lipid peroxidation, can lead to the formation of lipid hydroperoxides and other reactive aldehydes, such as malondialdehyde (MDA). These products can damage membrane proteins and other cellular components, contributing to cellular dysfunction and various pathological conditions.[16]

IV. Experimental Protocols

A. Quantification of Linoleic Acid in Cell Membranes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of the fatty acid composition of cell membranes.

-

Lipid Extraction: Total lipids are extracted from isolated cell membranes using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.[17]

-

GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a mass spectrometer detector. The identification of linoleic acid methyl ester is based on its retention time and mass spectrum compared to a known standard.

-

Data Analysis: The peak area of the linoleic acid methyl ester is used to determine its relative abundance as a percentage of the total fatty acids identified.

Figure 2: Workflow for GC-MS analysis of membrane fatty acids.

B. Measurement of Membrane Fluidity using Laurdan

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment. In more ordered, less fluid membranes, its emission maximum is in the blue region, while in more fluid membranes, it shifts to the green region.

-

Cell Labeling: Cells are incubated with a solution of Laurdan in a suitable buffer.

-

Fluorescence Measurement: The fluorescence emission spectra of the Laurdan-labeled cells are recorded at two different wavelengths (e.g., 440 nm and 490 nm) using a spectrofluorometer or a fluorescence microscope.

-

Calculation of Generalized Polarization (GP): The GP value is calculated using the following formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

Interpretation: A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more disordered (more fluid) membrane.

C. Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[18]

-

Sample Preparation: Cell or tissue homogenates are prepared.

-

Reaction with TBA: The sample is mixed with a solution of thiobarbituric acid (TBA) and heated. MDA in the sample reacts with TBA to form a colored adduct.

-

Spectrophotometric Measurement: The absorbance of the resulting pink-colored solution is measured at a wavelength of 532 nm.[19]

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Figure 3: Workflow for the TBARS assay.

D. Assessing the Function of Membrane-Bound Proteins: Na+/K+-ATPase Activity

The activity of membrane-bound enzymes like Na+/K+-ATPase is sensitive to the surrounding lipid environment.

-

Membrane Preparation: Isolate membrane fractions (microsomes) from cells or tissues of interest.

-

Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, Na+, K+, and Mg2+. The reaction measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Inhibition Control: A parallel reaction is run in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain, to determine the ouabain-insensitive ATPase activity.

-

Calculation of Activity: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.[20]

-

Correlation with Linoleic Acid Content: The enzyme activity can be correlated with the linoleic acid content of the membrane preparations, as determined by GC-MS.

V. Conclusion

Linoleic acid is a vital component of cell membranes, exerting a profound influence on their structural integrity and functional dynamics. Its role in modulating membrane fluidity and serving as the progenitor of the potent eicosanoid signaling molecules underscores its importance in cellular health and disease. For researchers and professionals in drug development, a thorough understanding of the multifaceted roles of linoleic acid is paramount. The experimental protocols detailed herein provide a robust framework for investigating the intricate interplay between linoleic acid, membrane properties, and cellular function, paving the way for novel therapeutic strategies targeting lipid-dependent pathways.

References

- 1. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 3. Elevated concentrations of linoleic acid in erythrocyte membrane phospholipids in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [2412.09312] Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]

- 6. Fatty acids of plasma and red blood cell lipids in a normal population | Revista Española de Fisiología [revistas.unav.edu]

- 7. researchgate.net [researchgate.net]

- 8. Lipid composition and protein profiles of outer and inner membranes from pig heart mitochondria. Comparison with microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of conjugated linoleic acid in total and subcellular fractions from normal and cancerous parts of human testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.4. Lipid Peroxidation Assay [bio-protocol.org]

- 12. youtube.com [youtube.com]

- 13. Methods and Compositions for Measuring Cell Permeability [knowledge.uchicago.edu]

- 14. researchgate.net [researchgate.net]

- 15. Linoleic acid induces red blood cells and hemoglobin damage via oxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 19. mmpc.org [mmpc.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Linoleic Acid Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linoleic acid (LA) derivatives, their metabolic pathways, diverse biological functions, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Introduction to Linoleic Acid and Its Derivatives

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that serves as a precursor to a wide array of biologically active derivatives. These derivatives are involved in numerous physiological and pathological processes, including inflammation, immune responses, and cancer. The metabolism of linoleic acid proceeds through several enzymatic pathways, leading to the formation of conjugated linoleic acids (CLAs), various oxygenated metabolites such as hydroxyoctadecadienoic acids (HODEs), and eicosanoids. Understanding the functions and mechanisms of action of these derivatives is crucial for the development of novel therapeutic strategies.

Metabolism of Linoleic Acid

The metabolic conversion of linoleic acid is a complex process involving a series of desaturation and elongation enzymes. The initial and rate-limiting step is the conversion of LA to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase.[1][2] GLA is then elongated to dihomo-gamma-linolenic acid (DGLA), which can be further converted to arachidonic acid (AA) by delta-5-desaturase.[1][3] Arachidonic acid is a key substrate for the synthesis of a large family of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1]

Alternatively, linoleic acid can be metabolized by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes to produce various oxidized derivatives, such as HODEs and epoxides.[2][4] Furthermore, under certain conditions, linoleic acid can be isomerized to form a mixture of positional and geometric isomers of conjugated linoleic acid (CLA).[5]

Key Linoleic Acid Derivatives and Their Functions

The biological activities of linoleic acid derivatives are diverse and often isomer-specific. These molecules can exert both beneficial and detrimental effects depending on the context.

Conjugated Linoleic Acids (CLAs)

CLAs are a group of isomers of linoleic acid with conjugated double bonds.[5] The most studied isomers are cis-9,trans-11-CLA and trans-10,cis-12-CLA.[5]

-

Anti-carcinogenic Effects: The cis-9,trans-11 isomer of CLA is primarily associated with anti-carcinogenic properties.[5] Several CLA isomers and their derivatives have been shown to inhibit the growth of various human cancer cell lines.[6]

-

Metabolic Effects: The trans-10,cis-12 isomer is known to reduce body fat.[5] However, both major isomers have been implicated in inducing insulin resistance in humans.[5]

-

Immune Modulation: The role of individual CLA isomers in modulating the immune system is still under investigation.[5]

Hydroxyoctadecadienoic Acids (HODEs)

HODEs are produced through the action of lipoxygenases on linoleic acid. The main isomers are 9-HODE and 13-HODE.

-

Inflammation: Oxidized derivatives of linoleic acid, including HODEs, play a vital role in the regulation of inflammatory processes.[4] They can alter the expression of cell adhesion molecules, which is a key step in inflammation.[4]

-

Pain Perception: Certain oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, have been shown to contribute to nociceptive responses in preclinical models.[7]

Eicosanoids

Eicosanoids are signaling molecules derived from the oxygenation of 20-carbon fatty acids, including arachidonic acid, which is a downstream metabolite of linoleic acid.

-

Inflammation and Immunity: Arachidonic acid can be converted into prostaglandins and thromboxanes, which are involved in blood clotting and inflammation, as well as leukotrienes, which are potent inflammatory agents.[1]

Signaling Pathways Modulated by Linoleic Acid Derivatives

Linoleic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Linoleic acid can induce pro-inflammatory events in vascular endothelial cells through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][9] This pathway is also implicated in the LA-induced opening of connexin 26 hemichannels, which is dependent on an increase in intracellular calcium and PI3K/Akt activation.[6]

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical signaling cascade activated by linoleic acid in vascular endothelial cells, contributing to the inflammatory response.[8][9]

Quantitative Data on the Biological Activities of Linoleic Acid Derivatives

The following tables summarize quantitative data on the effects of various linoleic acid derivatives on cancer cell proliferation and inflammatory markers.

Table 1: Anti-proliferative Activity of Linoleic Acid and Its Derivatives on Human Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Linoleic Acid | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 50.3 µM | [2] |

| Oleic Acid | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 90.4 µM | [2] |

| t9,t11-CLA | Various (Breast, Lung, Colon, Prostate, Melanoma) | Cell Proliferation Assay | Growth Inhibition | Strongest inhibitory effect among tested fatty acids | [6][10] |

| CLA-conjugated derivatives | Various (Breast, Lung, Colon, Prostate, Melanoma) | Cell Proliferation Assay | Growth Inhibition | Strong inhibitory effect | [6][10] |

Table 2: Effects of Conjugated Linoleic Acid (CLA) Supplementation on Inflammatory Markers in Humans

| Marker | Effect of CLA Supplementation | Study Population | Dosage | Duration | Reference |

| C-reactive protein (CRP) | Slight Increase | Adults (various health statuses) | Variable | Variable | [9][11] |

| Interleukin-6 (IL-6) | Significant Decrease | Adults (various health statuses) | Variable | Variable | [9][11] |

| Tumor necrosis factor-alpha (TNF-α) | Significant Decrease | Adults (various health statuses) | Variable | Variable | [9][11] |

| Adiponectin | No significant change (overall), Reduced in women | Adults (various health statuses) | Variable | Variable | [9][11] |

| Leptin | No significant change (overall), Reduced in women | Adults (various health statuses) | Variable | Variable | [9][11] |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and characterization of linoleic acid derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids, typically after conversion to their more volatile fatty acid methyl esters (FAMEs).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.6. Analysis of fatty acid methyl esters by gas chromatography/mass spectrometry/flame ionisation detector (GC/MS and GC/FID) [bio-protocol.org]

- 5. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 6. Linoleic acid induces opening of connexin26 hemichannels through a PI3K/Akt/Ca(2+)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous Derivatives of Linoleic Acid and their Stable Analogs Are Potential Pain Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conjugated Linoleic Acid (CLA) Isomers: Structures, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, an omega-6 polyunsaturated fatty acid.[1] Unlike linoleic acid, the double bonds in CLA are conjugated, meaning they are separated by a single bond.[1][2] This structural feature confers unique chemical and biological properties to CLA isomers, which have garnered significant interest in various research fields, including oncology, metabolism, and immunology. This technical guide provides a comprehensive overview of the core aspects of CLA isomers, focusing on their structures, physicochemical properties, and biological activities. Detailed experimental protocols for their synthesis, isolation, and analysis are provided, along with visualizations of key signaling pathways modulated by specific isomers.

CLA Isomers: Structure and Physicochemical Properties

CLA encompasses a family of 28 possible isomers of linoleic acid.[1] The most extensively studied isomers are cis-9, trans-11-CLA (c9,t11-CLA), also known as rumenic acid, and trans-10, cis-12-CLA (t10,c12-CLA).[3][4] These two isomers are the most abundant in natural sources and commercial preparations, respectively, and are responsible for many of the observed biological effects of CLA.[2][5]

The positions of the conjugated double bonds can vary (e.g., 7,9; 8,10; 9,11; 10,12; 11,13), and each positional isomer can exist in four geometric configurations: cis,cis, cis,trans, trans,cis, and trans,trans.[3][6] The specific arrangement of these double bonds significantly influences the molecule's shape and, consequently, its physical and biological properties.

Table 1: Physicochemical Properties of Major CLA Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Entropy of Fusion (J/mol·K) | Long Spacing (nm) |

| cis-9, trans-11-CLA | C₁₈H₃₂O₂ | 280.45 | 14.9[7] | 38.7[7] | 134[7] | 4.22[7] |

| trans-10, cis-12-CLA | C₁₈H₃₂O₂ | 280.45 | 19.8[7] | 35.6[7] | 122[7] | 3.88[7] |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | -5 | - | - | - |

Biological Activities of CLA Isomers

The biological effects of CLA are highly isomer-specific. The c9,t11-CLA and t10,c12-CLA isomers, in particular, often exhibit distinct and sometimes opposing actions.

Anti-Carcinogenic Effects

CLA has been shown to possess anti-carcinogenic properties in various cancer models. The c9,t11-CLA isomer is often credited with the primary anti-cancer effects.[2] However, the t10,c12-CLA isomer has also demonstrated inhibitory effects on the growth of several cancer cell lines, including those of the breast, colon, and prostate.[8][9] The mechanisms underlying these effects are multifaceted and involve the modulation of various signaling pathways.

Table 2: Isomer-Specific Effects of CLA on Cancer Models

| Isomer | Cancer Model | Effect | Reference |

| cis-9, trans-11-CLA | Rat Mammary Tumors (chemically induced) | Decreased incidence | [8] |

| trans-10, cis-12-CLA | Rat Mammary Tumors (chemically induced) | Decreased incidence (in some studies) | [8] |

| trans-10, cis-12-CLA | Human Mammary, Colon, Gastric, Prostate, Hepatoma Cell Lines | Inhibited growth in vitro | [8] |

| cis-9, trans-11-CLA | erbB2-Positive Mammary Tumors (transgenic mice) | No significant effect on latency | [10] |

| trans-10, cis-12-CLA | erbB2-Positive Mammary Tumors (transgenic mice) | Enhanced tumor development | [10] |

Effects on Lipid Metabolism

The t10,c12-CLA isomer is primarily responsible for the effects of CLA on body composition, particularly the reduction of body fat.[2][5] This isomer has been shown to inhibit lipoprotein lipase and stearoyl-CoA desaturase, enzymes crucial for lipid uptake and synthesis in adipocytes.[5] In contrast, the c9,t11-CLA isomer has been reported to have less pronounced effects on fat mass.[11]

Table 3: Isomer-Specific Effects of CLA on Lipid Metabolism

| Isomer | Parameter | Model | Effect | Reference |

| trans-10, cis-12-CLA | Body Fat Mass | Mice | Significant reduction | [12] |

| trans-10, cis-12-CLA | Perirenal Adipose Tissue Mass | Hamsters | Significant reduction | [11][13] |

| trans-10, cis-12-CLA | Adipose Tissue Lipoprotein Lipase mRNA | Hamsters | Reduced | [13] |

| cis-9, trans-11-CLA | Liver Triacylglycerol Content | Hamsters | Lower concentrations compared to t10,c12-CLA | [11] |

Experimental Protocols

Synthesis of CLA Isomers

The industrial production of CLA typically involves the alkaline isomerization of linoleic acid-rich vegetable oils.[14] However, for research purposes, more controlled synthesis methods are often required to obtain specific isomers.

Protocol 1: Alkaline Isomerization of Linoleic Acid

-

Reactants: Linoleic acid, potassium hydroxide, and a solvent such as ethylene glycol.

-

Procedure: a. Dissolve linoleic acid in the solvent. b. Add potassium hydroxide to the solution. c. Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 180°C) for a defined period (e.g., 2 hours). The reaction conditions can be varied to alter the isomer distribution. d. Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the fatty acids. e. Extract the CLA isomers using an organic solvent (e.g., hexane). f. Wash the organic phase with water to remove impurities. g. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a mixture of CLA isomers.

Isolation and Analysis of CLA Isomers

The separation and quantification of individual CLA isomers from a mixture are critical for studying their specific biological activities. A combination of chromatographic techniques is often employed.[15]

Protocol 2: Analysis of CLA Isomers by Gas Chromatography (GC) and Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

-

Sample Preparation (Esterification): a. Convert the free fatty acids in the sample to fatty acid methyl esters (FAMEs) using a suitable derivatization agent (e.g., BF₃-methanol or methanolic HCl). This is necessary for GC analysis. b. Extract the FAMEs with hexane. c. Dry the hexane extract and concentrate it for analysis.

-

Gas Chromatography (GC) Analysis: a. Inject the FAMEs onto a highly polar capillary column (e.g., 100-m CP Sil-88).[16] b. Use a temperature program that allows for the separation of different fatty acid isomers. c. Identify the CLA isomers based on their retention times relative to known standards.

-

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Analysis: a. For more detailed separation of geometric and positional isomers, employ Ag+-HPLC.[15][17] Silver ions interact with the double bonds of the fatty acids, allowing for separation based on the degree of unsaturation and the configuration of the double bonds. b. Use a mobile phase consisting of a mixture of hexane, acetonitrile, and acetic acid.[18] c. Detect the eluted isomers using a UV detector at 234 nm, which is the characteristic absorbance wavelength for conjugated double bonds.[18][19]

Signaling Pathways Modulated by CLA Isomers

The biological effects of CLA isomers are mediated through their interaction with various cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

The trans-10, cis-12 isomer of CLA has been shown to down-regulate the expression of PPARγ, a key transcription factor in adipocyte differentiation and lipid metabolism.[20] This down-regulation is associated with decreased glucose and fatty acid uptake in preadipocytes.

Caption: t10,c12-CLA down-regulates PPARγ, inhibiting adipogenesis.

ErbB2 Signaling in Breast Cancer

In a transgenic mouse model of breast cancer, the trans-10, cis-12 CLA isomer was found to enhance tumor development, an effect potentially mediated through the activation of the ErbB2 signaling pathway, specifically the ERK1/2 MAP kinases.[10]

Caption: t10,c12-CLA may activate ErbB2 signaling, promoting tumor growth.

Experimental Workflow for CLA Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of CLA isomers from a biological sample.

Caption: Workflow for the analysis of CLA isomers from biological samples.

Conclusion

The field of conjugated linoleic acid research continues to evolve, with ongoing efforts to elucidate the precise mechanisms of action of individual isomers. The distinct biological activities of c9,t11-CLA and t10,c12-CLA highlight the critical importance of isomer-specific studies. For researchers, scientists, and drug development professionals, a thorough understanding of the structures, properties, and analytical methodologies for CLA isomers is paramount for advancing our knowledge and harnessing their therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for navigating the complexities of CLA research.

References

- 1. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 2. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agro.icm.edu.pl [agro.icm.edu.pl]

- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high-fat diets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, isolation, and GC analysis of all the 6,8- to 13,15-cis/trans conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aocs.org [aocs.org]

- 20. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Linoleic Acid in Oils by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of linoleic acid in various oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous biological functions. Accurate quantification in oils and other matrices is vital for nutritional analysis, quality control, and research. The described method involves lipid extraction, transesterification of fatty acids to their corresponding fatty acid methyl esters (FAMEs), followed by separation, identification, and quantification using GC-MS. This approach offers high sensitivity and specificity for robust and reliable analysis.

Principle

The quantitative analysis of linoleic acid by GC-MS is based on the conversion of non-volatile fatty acids into volatile derivatives, which can then be separated and analyzed by gas chromatography.[1] The overall workflow includes:

-

Lipid Extraction: Isolating the lipid fraction containing linoleic acid from the oil sample. For pure oils, this step may be as simple as dissolving the oil in an appropriate solvent.

-

Derivatization (Transesterification): Converting fatty acids, including linoleic acid, into their more volatile and less polar fatty acid methyl esters (FAMEs). This is a critical step as free fatty acids have poor chromatographic properties.[2] Common derivatization agents include boron trifluoride (BF₃) in methanol or trimethylsulfonium hydroxide (TMSH).[3][4]

-

GC Separation: Injecting the FAMEs mixture into a gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

MS Detection and Quantification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of the linoleic acid methyl ester. An internal standard is often used to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials

-

Solvents: Heptane, n-Hexane, Methanol, Dichloromethane (all HPLC or GC grade)

-

Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF₃-Methanol)

-

Standards: Linoleic Acid (high purity), Internal Standard (e.g., Tridecanoic acid (C13:0) or ¹³C-labeled linoleic acid)[5]

-

Other Reagents: Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate, Sodium Hydroxide

-

Glassware: Test tubes with screw caps, volumetric flasks, Pasteur pipettes

-

Equipment: Vortex mixer, Centrifuge, Heating block or water bath, Nitrogen evaporator

Sample Preparation and Derivatization (FAMEs Synthesis)

This protocol is adapted from established methods using BF₃-Methanol.

-

Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.[6]

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Saponification (Optional but recommended for complex lipids): Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10 minutes. This step hydrolyzes triglycerides to free fatty acids.

-

Methylation: Cool the tube to room temperature. Add 2-3 mL of 14% BF₃-Methanol reagent. Cap the tube and heat at 100°C for 5 minutes to methylate the free fatty acids into FAMEs.

-

Extraction: Cool the tube to room temperature. Add 2 mL of n-heptane (or n-hexane) and 2 mL of saturated sodium chloride solution.

-